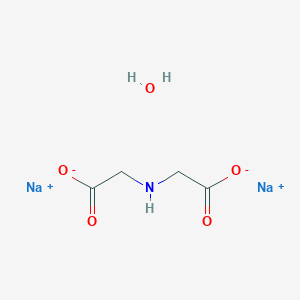

DisodiuM IMinodiacetate Hydrate

Description

The exact mass of the compound DisodiuM IMinodiacetate Hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DisodiuM IMinodiacetate Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DisodiuM IMinodiacetate Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-(carboxylatomethylamino)acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.2Na.H2O/c6-3(7)1-5-2-4(8)9;;;/h5H,1-2H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBGCHXLMBAKPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NCC(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NNa2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207398-95-6, 17593-73-6 | |

| Record name | Glycine, N-(carboxymethyl)-, disodium salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium iminodiacetate dibasic monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Disodium Iminodiacetate Hydrate from Diethanolamine

Abstract

Disodium iminodiacetate (DSIDA), a key intermediate in the synthesis of pharmaceuticals and herbicides, is increasingly produced via a more environmentally benign pathway starting from diethanolamine (DEA). This technical guide provides an in-depth exploration of the synthesis of DSIDA through the catalytic dehydrogenation of DEA. The narrative delves into the mechanistic underpinnings of this transformation, offers a detailed experimental protocol, and outlines robust analytical methods for the characterization and quality control of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on this important industrial process.

Introduction: The Significance of the Diethanolamine Route

Disodium iminodiacetate is a pivotal building block in organic synthesis, most notably as a precursor to the widely used herbicide glyphosate.[1][2] Traditionally, its synthesis involved the use of hazardous reagents like hydrogen cyanide.[3] However, the diethanolamine (DEA) process has emerged as a "greener" and more sustainable alternative.[1][3] This route, centered on the catalytic dehydrogenation of DEA, boasts a higher atom economy and avoids the handling of highly toxic cyanide compounds, making it an attractive and industrially significant process.[3]

The overall transformation involves the oxidation of the two primary alcohol functionalities of diethanolamine to their corresponding carboxylates in the presence of a copper-based catalyst and a strong base, typically sodium hydroxide.[4][5] This guide will elucidate the critical parameters and scientific principles that ensure a high-yielding and efficient synthesis of DSIDA.

The Chemistry of Transformation: A Mechanistic Perspective

The conversion of diethanolamine to disodium iminodiacetate is a catalytic dehydrogenation reaction. While the precise mechanism is complex and can be influenced by the specific catalyst and reaction conditions, a plausible pathway involving a copper catalyst is generally accepted.

The process is initiated by the coordination of the diethanolamine to the copper catalyst surface. In the strongly alkaline medium provided by sodium hydroxide, the hydroxyl groups of diethanolamine are deprotonated to form alkoxides. This is followed by a β-hydride elimination from the carbon adjacent to the oxygen, transferring a hydride to the copper center and forming an aldehyde intermediate. This process is repeated for the second hydroxyl group. The aldehyde intermediates are subsequently oxidized to the corresponding carboxylates, and the copper catalyst is regenerated. The sodium hydroxide not only facilitates the deprotonation of the hydroxyl groups but also neutralizes the newly formed carboxylic acid groups to yield the disodium salt.

A simplified representation of the proposed catalytic cycle is depicted below:

Caption: Proposed catalytic cycle for the dehydrogenation of diethanolamine.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the batch synthesis of disodium iminodiacetate hydrate from diethanolamine. Researchers should always adhere to strict laboratory safety protocols.

Materials and Equipment

| Reagent/Equipment | Specification |

| Diethanolamine (DEA) | >99% purity |

| Sodium Hydroxide (NaOH) | Pellets or flakes, >97% purity |

| Copper-based Catalyst | e.g., Raney Copper or Copper-Zirconia |

| Deionized Water | High-purity |

| High-Pressure Reactor | With stirring, temperature, and pressure control |

| Filtration Apparatus | To remove the catalyst |

| Rotary Evaporator | For solvent removal |

| Crystallization Dish | For product isolation |

Reaction Setup and Procedure

-

Reactor Charging: In a high-pressure reactor, prepare a solution of sodium hydroxide (8.5 g) in deionized water (80 mL). To this, add diethanolamine (10 g) and the copper-based catalyst (2 g).

-

Inerting the Atmosphere: Seal the reactor and purge it with nitrogen gas 5-6 times to remove any oxygen. Pressurize the reactor to an initial pressure of 1 MPa with nitrogen.

-

Reaction Conditions: Begin stirring the mixture (e.g., 400 rpm) and heat the reactor to 160°C.[6] The pressure inside the reactor will increase due to the evolution of hydrogen gas.

-

Pressure Management: Monitor the pressure and maintain it between 1 and 1.5 MPa by carefully venting the hydrogen gas through a back-pressure regulator and a gas flow meter to monitor the reaction progress.[6]

-

Reaction Completion: The reaction is considered complete when the evolution of hydrogen gas ceases, which is indicated by a stable pressure reading for an extended period (e.g., 20-30 minutes).[6]

-

Work-up: Cool the reactor to room temperature and carefully vent any residual pressure. Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains the disodium iminodiacetate.

-

Isolation and Purification: The crude DSIDA solution can be concentrated under reduced pressure. The product can be further purified by recrystallization. A common method involves neutralizing the disodium salt solution with an acid like hydrochloric acid to a weakly acidic pH, which can precipitate iminodiacetic acid.[7] The free acid can then be re-dissolved and neutralized with a stoichiometric amount of sodium hydroxide to obtain pure DSIDA, followed by crystallization.

Characterization and Quality Control

Ensuring the purity and identity of the synthesized DSIDA is paramount, especially for applications in drug development. A combination of analytical techniques is recommended for a comprehensive quality assessment.[4]

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR Spectroscopy | Structural confirmation and purity assessment. | In D₂O, the spectrum should show a singlet for the four methylene protons (CH₂) adjacent to the carboxylate groups. The chemical shift will be influenced by the pH of the solution. |

| HPLC | Quantification of DSIDA and detection of impurities. | A single major peak corresponding to DSIDA. The method can be optimized to separate potential byproducts. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic strong absorption bands for the carboxylate (COO⁻) groups and the secondary amine (N-H) group. |

| Titration | Assay of DSIDA content. | Complexometric titration with a standardized metal ion solution can determine the purity.[8] |

Representative ¹H NMR Data

A typical ¹H NMR spectrum of iminodiacetic acid in D₂O shows a singlet at approximately 3.86 ppm corresponding to the four equivalent methylene protons.[9] For the disodium salt, the chemical shift may vary depending on the pH.

Potential Side Reactions and Impurity Profile

While the catalytic dehydrogenation of diethanolamine to DSIDA is a relatively clean reaction, the formation of byproducts can occur, impacting the purity of the final product. Potential impurities can arise from:

-

Incomplete Reaction: Residual diethanolamine or mono-oxidized intermediates.

-

Over-oxidation: Degradation of the product under harsh conditions.

-

Side Reactions: Formation of glycine as a byproduct has been reported.[8]

A robust analytical methodology, such as HPLC, is crucial for the identification and quantification of these impurities to ensure the final product meets the required specifications for its intended application.[4]

Safety and Handling

The synthesis of DSIDA involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Diethanolamine (DEA): Corrosive and can cause skin and eye irritation.[10] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium Hydroxide (NaOH): Highly corrosive and can cause severe burns.[11] Handle with extreme care, wearing appropriate PPE. When preparing solutions, always add sodium hydroxide to water slowly to dissipate the heat generated.

-

High-Pressure Reactions: The reaction generates flammable hydrogen gas under pressure. The reactor must be properly rated for the reaction conditions and equipped with a pressure relief system. The vented hydrogen should be directed to a safe exhaust.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of disodium iminodiacetate from diethanolamine via catalytic dehydrogenation represents a significant advancement in green chemistry. This technical guide has provided a comprehensive overview of this process, from its mechanistic basis to a practical experimental protocol and analytical characterization. By understanding the key parameters and implementing robust quality control measures, researchers and professionals in drug development can confidently produce high-purity DSIDA for their applications.

References

- BenchChem. (2025). A Researcher's Guide to the Synthesis of Iminodiacetic Acid. BenchChem.

- CN101398413B. (2012). Liquid phase analysis method of iminodiacetic acid.

- CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. CORECHEM Inc.

- BenchChem. (2025).

- BenchChem. (2025). Quantitative Analysis of Impurities in Disodium Iminodiacetate: A Comparative Guide to Analytical Techniques. BenchChem.

- Chen, L., et al. (2020). Study on the Structure of Cu/ZrO2 Catalyst and the Formation Mechanism of Disodium Iminodiacetate and Sodium Glycine.

- CN101935288A. (2011). Process and device for synthesizing imino diacetate by using diethanol amine.

- Education Bureau. (n.d.). Quiz (Green Chemistry).

- EP1282596B1. (2006). Preparation of iminodiacetic acid compounds from monoethanolamine substrates.

- EP1382389A1. (2004). Raney copper catalyst for the dehydrogenation of alcohols.

- ChemicalBook. (n.d.). Iminodiacetic acid(142-73-4) 1H NMR spectrum. ChemicalBook.

- Royal Society of Chemistry. (2012). Supplementary 1.

- US6555706B2. (2003). Process for making iminodiacetic acid compounds from monoethanolamine substrates.

- Ebner, et al. (1997). U.S.

- Chemos GmbH & Co.KG. (2024).

- CN1594281A. (2005). Process for preparing iminodiacetic acid.

- Fritzberg, A. R., & Lewis, D. (1980). HPLC analysis of Tc-99m iminodiacetate hepatobiliary agents and a question of multiple peaks: concise communication. Journal of Nuclear Medicine, 21(12), 1180–1184.

- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Sodium Hydroxide.

- Patel, D. B., et al. (2011). A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique. Journal of Chemistry, 8(4), 1843-1851.

- ACS Publications. (2019). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research.

- Fisher Scientific. (2015).

- Globe Thesis. (2021). Preparation Of Cu-based Catalysts For Diethanolamine Dehydrogenation And Development Of Continuous Processes.

- Journal of the Chemical Society, Dalton Transactions. (1997).

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- National Institutes of Health. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. PubMed.

- Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H.

- ResearchGate. (2015). 1H NMR spectra in D2O of (a) A (non-labelled signals correspond to the....

- ChemicalBook. (n.d.). Iminodiacetic acid synthesis. ChemicalBook.

- CN103709055A. (2014). Separation method of iminodiacetic acid.

Sources

- 1. Copper oxide as efficient catalyst for oxidative dehydrogenation of alcohols with air - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mt.com [mt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. plos.figshare.com [plos.figshare.com]

- 7. CN103709055A - Separation method of iminodiacetic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US6555706B2 - Process for making iminodiacetic acid compounds from monoethanolamine substrates - Google Patents [patents.google.com]

- 11. EP1382389A1 - Raney copper catalyst for the dehydrogenation of alcohols - Google Patents [patents.google.com]

A Technical Guide to the Formation Mechanism of Disodium Iminodiacetate Hydrate

Abstract

This technical guide provides an in-depth exploration of the formation mechanism of Disodium Iminodiacetate (DSIDA) Hydrate, a compound of significant interest in chemical synthesis and pharmaceutical applications. We dissect the primary industrial synthesis pathways for the core DSIDA molecule, focusing on the prevalent catalytic dehydrogenation of diethanolamine. The narrative then transitions to the fundamental principles governing the subsequent hydration and crystallization process, detailing the critical stages of supersaturation, nucleation, and crystal growth that lead to the stable hydrated solid. Key thermodynamic and kinetic factors influencing the formation, stability, and physicochemical properties of the hydrate are analyzed. Furthermore, this guide presents validated experimental protocols for both synthesis and characterization, underpinned by authoritative references. Analytical techniques essential for structural validation and quality control, such as X-ray diffraction and thermal analysis, are discussed. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind the formation of this important chelating agent.

Introduction to Disodium Iminodiacetate (DSIDA)

Overview and Chemical Identity

Disodium Iminodiacetate (DSIDA), chemically known as disodium 2,2'-iminodiacetate, is the sodium salt of iminodiacetic acid (IDA).[1] It is an organic compound featuring a central secondary amine nitrogen atom bonded to two methylene-carboxylate groups. In its solid form, particularly when crystallized from aqueous solutions, it readily incorporates water molecules into its crystal lattice to form a stable hydrate.[2][3] The monohydrate is a common form, appearing as a white, water-soluble crystalline powder.[2][3]

Table 1: Physicochemical Properties of Disodium Iminodiacetate

| Property | Value | Source |

| Molecular Formula | C₄H₅NNa₂O₄ | [1] |

| Molecular Weight | 177.07 g/mol (anhydrous) | [1] |

| CAS Number | 928-72-3 (anhydrous) | [1] |

| Appearance | White to slightly brown crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

Significance as a Chelating Agent

The primary utility of DSIDA stems from its structure. The nitrogen atom and the two carboxylate groups act as a tridentate ligand, allowing it to form stable coordination complexes with a wide range of metal ions.[1][2] This chelating ability makes it a valuable intermediate in the synthesis of more complex molecules, such as surface-active agents and other aminocarboxylic acids.[3] Its capacity to bind and sequester metal ions is fundamental to its application in various industrial and research settings.

The Nature of Hydrated Crystalline Solids

A hydrate is a crystalline solid that contains water molecules as an integral part of its crystal structure.[4] The formation of a hydrate is not a simple mixing but a specific physicochemical process where water molecules are stoichiometrically incorporated during crystallization from an aqueous medium.[5] The stability and properties of the hydrate, such as solubility and dissolution rate, can differ significantly from the anhydrous form, a critical consideration in drug development and material science. Understanding the mechanism of hydrate formation is therefore essential for controlling the final product's physical form and ensuring its consistency and performance.

**2.0 Core Synthesis of the Disodium Iminodiacetate Anion

The formation of the hydrated crystal is predicated on the initial synthesis of the DSIDA molecule in solution. Several industrial methods exist, with the catalytic dehydrogenation of diethanolamine being a prominent and environmentally conscious route.

Pathway 1: Catalytic Dehydrogenation of Diethanolamine

A robust and widely adopted method for producing DSIDA involves the catalytic dehydrogenation of diethanolamine. This process is often considered a "green" synthesis route due to its high atom economy and avoidance of more hazardous reagents like cyanide.[6]

The core reaction involves treating diethanolamine with a strong base, typically sodium hydroxide, at elevated temperatures in the presence of a dehydrogenation catalyst, most commonly a copper-based catalyst.[7][8]

-

Causality of Components:

-

Diethanolamine: The starting substrate, providing the core C-N-C backbone.

-

Sodium Hydroxide (NaOH): Serves two critical functions. First, it creates the highly alkaline environment necessary for the dehydrogenation of the alcohol groups. Second, it acts as the source of sodium ions to form the final disodium salt.

-

Copper Catalyst: The catalyst (e.g., Raney copper or copper on a support like zirconia) facilitates the abstraction of hydrogen from the two hydroxyethyl groups, converting them into carboxylate groups.[8]

-

Temperature: The reaction requires significant thermal energy, typically conducted between 140°C and 200°C, to overcome the activation energy for C-H and O-H bond cleavage.[7]

-

The overall reaction can be summarized as: HN(CH₂CH₂OH)₂ + 2 NaOH ---(Catalyst, Δ)--> HN(CH₂COONa)₂ + 4 H₂

// Node colors reactant_color = "#F1F3F4"; reactant_font = "#202124"; condition_color = "#FBBC05"; condition_font = "#202124"; product_color = "#34A853"; product_font = "#FFFFFF";

// Nodes DEA [label="Diethanolamine\nHN(CH₂CH₂OH)₂", fillcolor=reactant_color, fontcolor=reactant_font]; NaOH [label="Sodium Hydroxide\n(2 equiv.)", fillcolor=reactant_color, fontcolor=reactant_font]; Conditions [label="Copper Catalyst\nHigh Temperature (140-200°C)", shape=ellipse, fillcolor=condition_color, fontcolor=condition_font]; DSIDA [label="Disodium Iminodiacetate\nHN(CH₂COONa)₂", fillcolor=product_color, fontcolor=product_font]; H2 [label="Hydrogen Gas\n(4 H₂)", fillcolor=product_color, fontcolor=product_font];

// Edges {DEA, NaOH} -> Conditions [arrowhead=none]; Conditions -> DSIDA [label="Dehydrogenation"]; Conditions -> H2 [label="Byproduct"]; } END_DOT Figure 1: Catalytic Dehydrogenation Pathway for DSIDA Synthesis.

Pathway 2: Hydrolysis of Iminodiacetonitrile

An alternative major pathway proceeds through the iminodiacetonitrile intermediate. This method involves two primary stages:

-

Synthesis of Iminodiacetonitrile: Iminodiacetonitrile (IDAN) is typically formed from the reaction of ammonia, formaldehyde, and hydrogen cyanide, or by reacting hydroxyacetonitrile with ammonia.[7][9]

-

Alkaline Hydrolysis: The nitrile groups of IDAN are then hydrolyzed to carboxylate groups in a strong alkaline solution (e.g., sodium hydroxide). This step converts IDAN into DSIDA.[10]

While effective, this route involves the use of highly toxic cyanide-containing reagents, necessitating stringent safety protocols and waste management, which contrasts with the greener profile of the diethanolamine pathway.

The Mechanism of Hydrate Formation: From Solution to Crystal

Following the chemical synthesis, DSIDA exists as solvated ions (Na⁺ and ⁻OOC-CH₂-NH-CH₂-COO⁻) in an aqueous solution. The formation of the solid hydrate is a physical transformation driven by crystallization. This process is governed by principles of thermodynamics and kinetics and can be broken down into three sequential steps.[11]

Step 1: Achieving Supersaturation

Crystallization can only begin when the solution is supersaturated, meaning the concentration of the solute (DSIDA) exceeds its equilibrium solubility at a given temperature.[4] This non-equilibrium state is the thermodynamic driving force for the phase transition from liquid to solid. Supersaturation can be achieved through several methods:

-

Solvent Evaporation: Removing water from the reaction mixture concentrates the DSIDA, increasing its concentration beyond the solubility limit.

-

Cooling: The solubility of DSIDA in water generally decreases as the temperature is lowered. Cooling a saturated solution will make it supersaturated.

-

Anti-Solvent Addition: Adding a solvent in which DSIDA is poorly soluble (e.g., ethanol) can reduce its overall solubility in the mixed solvent system and induce precipitation.[12]

Step 2: Nucleation

Nucleation is the formation of initial, stable, sub-microscopic crystalline aggregates (nuclei) within the supersaturated solution.[13] These nuclei serve as the templates for subsequent crystal growth. This step requires overcoming an energy barrier associated with the creation of a new solid-liquid interface. The rate of nucleation is highly dependent on the level of supersaturation; higher supersaturation generally leads to a faster nucleation rate, which can result in a larger number of smaller crystals.

Step 3: Crystal Growth and Water Incorporation

Once stable nuclei have formed, they begin to grow by the ordered deposition of DSIDA ions and water molecules from the solution onto the existing crystal surface.[11] It is during this growth phase that water molecules are systematically incorporated into specific sites within the crystal lattice, forming the hydrate. The final crystal structure, including the precise arrangement of DSIDA ions and water molecules, is determined by the need to achieve the lowest possible energy state. The result is a well-defined crystalline solid, such as Disodium Iminodiacetate Monohydrate.

// Node Colors state_color = "#4285F4"; state_font = "#FFFFFF"; process_color = "#F1F3F4"; process_font = "#202124"; final_color = "#34A853"; final_font = "#FFFFFF";

// Nodes A [label="Aqueous Solution\n(Solvated Na⁺ and IDA²⁻ Ions)", fillcolor=state_color, fontcolor=state_font]; B [label="Supersaturated\nSolution", fillcolor=state_color, fontcolor=state_font]; C [label="Nuclei Formation\n(Primary Nucleation)", fillcolor=state_color, fontcolor=state_font]; D [label="Crystal Growth\n(Water Incorporation)", fillcolor=state_color, fontcolor=state_font]; E [label="DSIDA Hydrate\n(Solid Crystal Lattice)", fillcolor=final_color, fontcolor=final_font];

// Invisible nodes for labels P1 [label="Concentration /\nCooling", shape=plaintext, fontcolor="#5F6368"]; P2 [label="Spontaneous\nAggregation", shape=plaintext, fontcolor="#5F6368"]; P3 [label="Ion & Water\nDeposition", shape=plaintext, fontcolor="#5F6368"]; P4 [label="Isolation &\nDrying", shape=plaintext, fontcolor="#5F6368"];

// Edges A -> P1 [arrowhead=none]; P1 -> B; B -> P2 [arrowhead=none]; P2 -> C; C -> P3 [arrowhead=none]; P3 -> D; D -> P4 [arrowhead=none]; P4 -> E; } END_DOT Figure 2: The Crystallization and Hydration Process of DSIDA.

Physicochemical and Structural Characterization

Confirming the formation of DSIDA hydrate and determining its specific form (e.g., monohydrate) requires a suite of analytical techniques. These methods provide empirical data that validate the synthesis and crystallization process.

Table 2: Key Analytical Techniques for Hydrate Characterization

| Technique | Purpose | Expected Outcome for DSIDA Hydrate |

| Powder X-Ray Diffraction (PXRD) | To determine the crystalline structure and phase purity.[5] | A unique diffraction pattern distinct from the anhydrous form, confirming the presence of a specific crystalline hydrate phase. |

| Thermogravimetric Analysis (TGA) | To quantify the water content by measuring mass loss upon heating.[14] | A distinct mass loss step corresponding to the dehydration event. For a monohydrate (C₄H₅NNa₂O₄·H₂O, MW=195.09), a loss of ~9.2% of the total mass is expected. |

| Differential Scanning Calorimetry (DSC) | To measure thermal transitions, such as dehydration endotherms.[5] | An endothermic peak corresponding to the energy required to remove the water from the crystal lattice. |

| Infrared (IR) Spectroscopy | To identify functional groups and confirm the presence of water.[15][16] | Characteristic peaks for the carboxylate (COO⁻) and amine (N-H) groups, along with broad absorptions in the 3000-3600 cm⁻¹ region indicating O-H stretching from water of hydration. |

| Karl Fischer Titration | To precisely quantify the water content. | Provides a highly accurate and specific measurement of the water content, used to confirm the hydrate's stoichiometry. |

// Node Colors start_color = "#EA4335"; start_font = "#FFFFFF"; tech_color = "#4285F4"; tech_font = "#FFFFFF"; result_color = "#F1F3F4"; result_font = "#202124";

// Nodes Start [label="Synthesized Solid Product", fillcolor=start_color, fontcolor=start_font]; PXRD [label="PXRD Analysis", fillcolor=tech_color, fontcolor=tech_font]; TGA [label="TGA Analysis", fillcolor=tech_color, fontcolor=tech_font]; IR [label="IR Spectroscopy", fillcolor=tech_color, fontcolor=tech_font];

Res_PXRD [label="Confirms Crystal Structure\n& Phase Purity", shape=note, fillcolor=result_color, fontcolor=result_font]; Res_TGA [label="Quantifies Water Content\n(e.g., ~9.2% for monohydrate)", shape=note, fillcolor=result_color, fontcolor=result_font]; Res_IR [label="Verifies Functional Groups\n& Presence of H₂O", shape=note, fillcolor=result_color, fontcolor=result_font];

// Edges Start -> {PXRD, TGA, IR}; PXRD -> Res_PXRD; TGA -> Res_TGA; IR -> Res_IR; } END_DOT Figure 3: Analytical Workflow for DSIDA Hydrate Characterization.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety assessments.

Protocol for Synthesis via Diethanolamine Dehydrogenation

-

Objective: To synthesize an aqueous solution of Disodium Iminodiacetate.

-

Methodology:

-

Reactor Setup: Charge a high-pressure reactor equipped with mechanical stirring and temperature control with diethanolamine, a copper-based catalyst (e.g., 5 wt% relative to diethanolamine), and a 40-50% aqueous solution of sodium hydroxide (2.1 molar equivalents).

-

Inert Atmosphere: Purge the reactor several times with nitrogen gas to remove all oxygen.

-

Reaction: Heat the sealed reactor to 160-180°C under continuous stirring. The pressure will increase due to the evolution of hydrogen gas. Maintain the temperature for 4-6 hours or until hydrogen evolution ceases.[7]

-

Cooling and Filtration: Cool the reactor to below 50°C. Carefully vent any residual pressure. Filter the resulting aqueous solution to remove the catalyst. The filtrate is a concentrated solution of DSIDA.

-

Protocol for Crystallization of the Hydrate

-

Objective: To isolate solid DSIDA hydrate from the aqueous solution.

-

Methodology:

-

Concentration: If necessary, heat the DSIDA solution under vacuum to evaporate excess water until the solution becomes viscous or initial crystal formation is observed.

-

Cooling Crystallization: Slowly cool the concentrated solution to room temperature, and then further cool in an ice bath (0-5°C) under gentle agitation for several hours to maximize crystal precipitation.

-

Isolation: Collect the precipitated white solid by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold ethanol or another anti-solvent to remove soluble impurities.

-

Drying: Dry the product under vacuum at a mild temperature (e.g., 40-50°C) to remove residual solvent without causing dehydration.

-

Conclusion

The formation of Disodium Iminodiacetate Hydrate is a multi-stage process that begins with the chemical synthesis of the DSIDA anion, followed by a controlled physical transformation via crystallization from an aqueous medium. The catalytic dehydrogenation of diethanolamine represents a key industrial pathway for the synthesis, while the subsequent hydrate formation is governed by the principles of supersaturation, nucleation, and crystal growth. A thorough understanding and precise control of parameters such as temperature, concentration, and pH are paramount to obtaining a crystalline product with the desired stoichiometry, purity, and physical properties. The application of a suite of analytical techniques is essential for the robust characterization and validation of the final hydrated product, ensuring its suitability for downstream applications in research and industry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13575, Iminodiacetic acid, disodium salt. Retrieved from [Link].

- CN101445464B - Method for preparing iminodiacetic acid from iminodiacetic acid disodium salt. Google Patents.

- CN1594281A - Process for preparing iminodiacetic acid. Google Patents.

-

EP1282596A1 - Preparation of iminodiacetic acid compounds from monoethanolamine substrates. European Publication Server. Retrieved from [Link].

- EP1282596B1 - Preparation of iminodiacetic acid compounds from monoethanolamine substrates. Google Patents.

- US6555706B2 - Process for making iminodiacetic acid compounds from monoethanolamine substrates. Google Patents.

-

Chemistry Planet (2020). Green synthesis of Disodium Iminodiacetate. YouTube. Retrieved from [Link].

-

Chongqing Chemdad Co. IMINODIACETIC ACID DISODIUM SALT HYDRATE. Retrieved from [Link].

-

Liu, P., et al. (2019). Structural and biochemical characterization of iminodiacetate oxidase from Chelativorans sp. BNC1. Molecular Microbiology. Retrieved from [Link].

- CN103265443A - Industrial production method of high-purity iminodiacetic acid. Google Patents.

-

Wang, Y., et al. (2022). Kinetic study of complicated anti-solvent and cooling crystallization of disodium 5′-ribonucleotide. ResearchGate. Retrieved from [Link].

-

Zhang, X., et al. (2021). Formation mechanism of disodium iminodiacetate. ResearchGate. Retrieved from [Link].

-

Chemsrc. Disodium iminodiacetate | CAS#:928-72-3. Retrieved from [Link].

-

Bennett, T. D., & Cheetham, A. K. (2018). Thermodynamic and Kinetic Effects in the Crystallization of Metal-Organic Frameworks. Accounts of Chemical Research. Retrieved from [Link].

-

Wyatt, V. T., & Strahan, G. D. (2016). The Enzymatic Synthesis and Characterization of Disolketal Iminodiacetic Acid (DSIDA). Journal of the American Oil Chemists' Society. Retrieved from [Link].

-

Fuke, K., et al. (2021). Elucidating the hydration state and driving force for LCST-type phase transitions in thermoresponsive ionic liquids and thermoresponsive ionic liquid-derived polyelectrolyte gels. Journal of Materials Chemistry A. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12520792, Sodium iminodiacetate dibasic monohydrate. Retrieved from [Link].

-

Sharma, S., & Dahiya, R. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules. Retrieved from [Link].

-

Myerson, A. S. (2002). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Journal of Chemical Sciences. Retrieved from [Link].

-

Hester, K. C., et al. (2008). Phase transitions in mixed gas hydrates: experimental observations versus calculated data. Geochimica et Cosmochimica Acta. Retrieved from [Link].

- WO2017125954A1 - A process for dissociation of hydrates in presence of additives or hydrate dissociation promoters. Google Patents.

-

Jordi Labs. What is a Non-Targeted Analysis Approach to Chemical Characterization?. Retrieved from [Link].

-

Bouillot, B. (n.d.). Thermodynamics of crystallization. Mines Saint-Etienne. Retrieved from [Link].

-

Kvamme, B. (2022). Hydrate Phase Transition Kinetic Modeling for Nature and Industry–Where Are We and Where Do We Go?. Energies. Retrieved from [Link].

-

Wang, Y., et al. (2021). Hydrates for Cold Storage: Formation Characteristics, Stability, and Promoters. MDPI. Retrieved from [Link].

-

Li, Y., et al. (2021). Phase Transitions Involving Channel Hydrates of a New Pharmaceutical Compound. AAPS PharmSciTech. Retrieved from [Link].

-

Guesmi, A., et al. (2021). Analytical Methods for Characterization and Standardization of Natural Dyes and Pigments. ResearchGate. Retrieved from [Link].

Sources

- 1. Iminodiacetic acid, disodium salt | C4H5NNa2O4 | CID 13575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 17593-73-6: Iminodiacetic acid, disodium salt monohydr… [cymitquimica.com]

- 3. IMINODIACETIC ACID DISODIUM SALT HYDRATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. emse.fr [emse.fr]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. EP1282596B1 - Preparation of iminodiacetic acid compounds from monoethanolamine substrates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN1594281A - Process for preparing iminodiacetic acid - Google Patents [patents.google.com]

- 10. CN103265443A - Industrial production method of high-purity iminodiacetic acid - Google Patents [patents.google.com]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Hydrate Phase Transition Kinetic Modeling for Nature and Industry–Where Are We and Where Do We Go? [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. IMINODIACETIC ACID DISODIUM SALT HYDRATE(17593-73-6) IR Spectrum [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Crystal Structure of Disodium Iminodiacetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Disodium iminodiacetate, a versatile chelating agent, plays a significant role in various scientific and industrial applications, including its use as a precursor in the synthesis of the widely used herbicide glyphosate. The hydrated form of this compound, disodium iminodiacetate hydrate, presents a crystalline solid whose structural elucidation is crucial for understanding its reactivity, stability, and potential applications in areas such as pharmaceuticals and materials science. This guide provides a comprehensive technical overview of the crystal structure analysis of disodium iminodiacetate hydrate, detailing the experimental methodologies and in-depth structural insights derived from single-crystal X-ray diffraction.

Introduction to Disodium Iminodiacetate Hydrate

Disodium iminodiacetate (DSIDA) is the sodium salt of iminodiacetic acid, a dicarboxylic acid and an amine. Its ability to form stable complexes with metal ions makes it a valuable chelating agent.[1][2] The hydrated crystalline form, with the general formula C₄H₅NNa₂O₄·xH₂O, is often encountered as a white crystalline powder soluble in water.[3][4] The presence of water molecules within the crystal lattice plays a critical role in stabilizing the structure through an extensive network of hydrogen bonds. Understanding the precise arrangement of the iminodiacetate anions, sodium cations, and water molecules is paramount for controlling its physicochemical properties.

Experimental Determination of the Crystal Structure

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[5] This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the crystalline state.

Crystal Growth Protocol

The initial and often most challenging step in SCXRD is the cultivation of high-quality single crystals. For disodium iminodiacetate hydrate, a suitable method involves the slow evaporation of an aqueous solution.

Step-by-Step Protocol:

-

Preparation of a Saturated Solution: Prepare a saturated solution of disodium iminodiacetate in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

Filtration: Filter the warm solution through a fine-pore filter to remove any particulate impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: Transfer the filtered solution to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Over a period of several days to weeks, as the solvent evaporates, well-formed, colorless crystals of disodium iminodiacetate hydrate should appear. Carefully select a crystal with well-defined faces and a suitable size (typically 0.1-0.3 mm in each dimension) for X-ray analysis.

Causality Behind Experimental Choices: The slow evaporation method is chosen to allow for the orderly arrangement of molecules into a crystalline lattice, preventing the rapid precipitation that leads to polycrystalline or amorphous solids. The controlled temperature minimizes thermal fluctuations that can disrupt crystal growth.

X-ray Diffraction Data Collection

A selected single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and diffraction patterns are collected at various orientations.

Typical Data Collection Parameters:

| Parameter | Value |

| Instrument | Bruker D8 QUEST ECO Diffractometer |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| Detector | PHOTON II |

| Data Collection Software | APEX3 |

Self-Validating System: The data collection process includes the measurement of redundant reflections and standard reflections at regular intervals. This allows for the monitoring of crystal decay and ensures the internal consistency and quality of the collected data.

Crystal Structure Analysis and Discussion

The analysis of the collected diffraction data allows for the determination of the unit cell parameters, space group, and the precise coordinates of each atom within the crystal lattice.

Crystallographic Data

The crystal structure of disodium iminodiacetate monohydrate (C₄H₅NNa₂O₄·H₂O) has been determined and is summarized in the table below.

| Parameter | Value |

| Formula | C₄H₇NNa₂O₅ |

| Formula Weight | 195.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.965(2) |

| b (Å) | 12.784(5) |

| c (Å) | 9.003(4) |

| β (°) | 99.03(3) |

| Volume (ų) | 678.5(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.909 |

Molecular and Crystal Structure

The asymmetric unit of disodium iminodiacetate monohydrate contains one iminodiacetate dianion, two distinct sodium cations (Na1 and Na2), and one water molecule.

Diagram: Asymmetric Unit of Disodium Iminodiacetate Monohydrate

Caption: Coordination environment in the asymmetric unit.

The iminodiacetate anion acts as a tridentate ligand, coordinating to the sodium cations through the nitrogen atom and the oxygen atoms of the two carboxylate groups. This coordination leads to the formation of a complex polymeric network.

Diagram: Simplified 2D Polymeric Network

Caption: Linkage of iminodiacetate (IDA) and sodium ions.

The Role of Hydrogen Bonding

The water molecule is crucial to the stability of the crystal structure, participating in a complex network of hydrogen bonds. It acts as a bridge, connecting adjacent iminodiacetate anions and coordinating to the sodium cations. This extensive hydrogen bonding network contributes significantly to the overall stability of the crystal lattice.[6]

Significance in Drug Development and Materials Science

The detailed crystal structure of disodium iminodiacetate hydrate provides valuable insights for several fields:

-

Drug Development: As a chelating agent, iminodiacetic acid derivatives are used in pharmaceuticals. Understanding the coordination chemistry and intermolecular interactions of the sodium salt provides a basis for designing new drug delivery systems and for controlling the stability of active pharmaceutical ingredients.

-

Materials Science: The ability of disodium iminodiacetate to form coordination polymers can be exploited in the design of novel materials with specific properties, such as porous materials for catalysis or separation.[7]

-

Chemical Synthesis: A thorough understanding of the solid-state structure is essential for controlling polymorphism and for optimizing the synthesis of related compounds, including glyphosate.[8]

Conclusion

The crystal structure of disodium iminodiacetate monohydrate reveals a complex and elegant three-dimensional network held together by a combination of coordination bonds and extensive hydrogen bonding. The detailed structural analysis, made possible by single-crystal X-ray diffraction, provides a fundamental understanding of the solid-state properties of this important compound. This knowledge is invaluable for its application in diverse fields, from the development of new pharmaceuticals to the design of advanced materials.

References

-

PubChem. (n.d.). Sodium iminodiacetate dibasic monohydrate. Retrieved January 23, 2026, from [Link]

-

PubMed. (2001). Structural characterization of complexes between iminodiacetate blocked on styrene-divinylbenzene matrix (Chelex 100 resin) and Fe(III), Cr(III), and Zn(II) in solid phase by energy-dispersive X-ray diffraction. Retrieved January 23, 2026, from [Link]

-

MDPI. (2018). Structures of Hydrated Metal Ions in Solid State and Aqueous Solution. Retrieved January 23, 2026, from [Link]

-

PubMed. (2011). Chemical Synthesis and Structural Characterization of Highly Disordered Ni Colloidal Nanoparticles. Retrieved January 23, 2026, from [Link]

-

The O'Brien Research Group. (n.d.). Nanocrystal synthesis and characterization. Retrieved January 23, 2026, from [Link]

-

Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved January 23, 2026, from [Link]

-

PubMed Central. (2011). A Study of the Hydration of the Alkali Metal Ions in Aqueous Solution. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2017). New coordination modes of iminodiacetamide type ligands in palladium(II) complexes: crystallographic and DFT studies. Retrieved January 23, 2026, from [Link]

-

MDPI. (2023). New Polynuclear Coordination Compounds Based on 2–(Carboxyphenyl)iminodiacetate Anion: Synthesis and X-rays Crystal Structures. Retrieved January 23, 2026, from [Link]

-

MDPI. (2021). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Retrieved January 23, 2026, from [Link]

-

Peak Proteins. (n.d.). Determination Of X-ray Crystal Structures Of ERAP1 Complexes. Retrieved January 23, 2026, from [Link]

-

Unacademy. (n.d.). Alkali Metals and their Compounds (Group IA or 1, ns1¹). Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Glyphosate. Retrieved January 23, 2026, from [Link]

-

Chemsrc. (2025, August 20). Disodium iminodiacetate. Retrieved January 23, 2026, from [Link]

-

RSC Publishing. (2019). Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2 -deoxyguanosine structural motif. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2015). Synthesis and X-ray crystallography of [Mg(H2O)6][AnO2(C2H5COO)3]2 (An = U, Np, or Pu). Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2018). A schematic illustration of conducting mechanism of hydrated alkali metal ion through the narrowest section in the hydrogen bonded framework of[1]⁶. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Iminodiacetic acid, disodium salt. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2000). Synthesis and Crystal Structure of [SmN(CH2COO)3 (H2O)2] · H2O. Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Iminodiacetic acid, disodium salt | C4H5NNa2O4 | CID 13575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium iminodiacetate dibasic monohydrate | C4H7NNa2O5 | CID 12520792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Disodium Iminodiacetate Hydrate | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural characterization of complexes between iminodiacetate blocked on styrene-divinylbenzene matrix (Chelex 100 resin) and Fe(III), Cr(III), and Zn(II) in solid phase by energy-dispersive X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glyphosate - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physicochemical Properties of Disodium Iminodiacetate Hydrate

Introduction: Unveiling a Crucial Yet Understated Molecule in Pharmaceutical Development

Disodium Iminodiacetate (DSIDA), in its hydrated form, is a molecule of significant interest to researchers, scientists, and drug development professionals. While it may not always take center stage, its role as a powerful chelating agent and versatile intermediate makes it a critical component in various stages of pharmaceutical development, from the synthesis of active pharmaceutical ingredients (APIs) to the stabilization of complex biologic drug products.[1][2] This guide provides a comprehensive exploration of the core physicochemical properties of Disodium Iminodiacetate Hydrate, offering not just data, but the scientific rationale behind its characterization and application. Understanding these fundamental properties is paramount to harnessing its full potential in creating safe, stable, and efficacious medicines.

This document deviates from a rigid, templated structure to offer a narrative that logically unfolds the scientific story of DSIDA Hydrate. We will delve into its structural and fundamental properties, explore its behavior in solution, analyze its thermal stability, and provide detailed, field-proven protocols for its characterization. This approach is designed to empower the reader with not only the "what" but also the "why" and "how" of working with this important compound.

I. Molecular Identity and Structural Elucidation

A thorough understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. Disodium Iminodiacetate Hydrate is the disodium salt of iminodiacetic acid, a dicarboxylic acid amine.[3] The presence of water molecules within its crystal lattice is a key feature, influencing its stability and handling properties.

Core Structural and Physical Properties

A summary of the fundamental properties of Disodium Iminodiacetate Hydrate is presented below. It is crucial to distinguish between the anhydrous and hydrated forms, as their properties can differ. Multiple CAS numbers are often encountered, reflecting these different forms.

| Property | Value | Source(s) |

| Chemical Name | Disodium 2,2'-iminodiacetate hydrate | [2] |

| Synonyms | Iminodiacetic Acid Disodium Salt Hydrate, Disodium Iminodiacetate Monohydrate | [2][4] |

| Molecular Formula | C₄H₅NNa₂O₄·xH₂O | [4] |

| Molecular Weight (Anhydrous) | 177.07 g/mol | [5] |

| Molecular Weight (Monohydrate) | 195.08 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [1][2] |

| CAS Number (Hydrate) | 17593-73-6 (monohydrate), 207398-95-6 (hydrate) | [2][4] |

| CAS Number (Anhydrous) | 928-72-3 | [5] |

II. Spectroscopic and Structural Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the structure of Disodium Iminodiacetate. In a deuterated solvent such as D₂O, the spectrum is relatively simple, primarily showing a singlet for the four methylene (CH₂) protons. The chemical shift of this peak is a key identifier.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is invaluable for identifying the functional groups present in Disodium Iminodiacetate Hydrate. The spectrum will prominently feature:

-

Broad O-H stretch: Indicative of the water of hydration.

-

N-H stretch: From the secondary amine group.

-

C=O stretches: Strong absorptions from the carboxylate groups.

-

C-N stretch: Associated with the amine group.

The precise positions of these peaks can provide information about the bonding environment within the crystal lattice.

III. Solubility and Dissociation Behavior: The Key to its Functionality

The utility of Disodium Iminodiacetate Hydrate as a chelating agent is intrinsically linked to its behavior in aqueous solutions.

Aqueous Solubility

Disodium Iminodiacetate Hydrate is described as being soluble to moderately soluble in water.[1][2][4] This high water solubility is a direct consequence of its ionic nature as a disodium salt and the presence of polar carboxylate and amine functional groups, which can readily form hydrogen bonds with water molecules.

The causality behind this widely accepted method lies in its ability to ensure that a true equilibrium between the dissolved and undissolved solute is achieved, providing a reliable measure of saturation solubility.

-

Preparation of Supersaturated Solution: Add an excess amount of Disodium Iminodiacetate Hydrate to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a fine-pored filter may be necessary.

-

Quantification: Analyze the concentration of the dissolved Disodium Iminodiacetate Hydrate in the supernatant using a suitable analytical technique, such as HPLC or a validated titration method.

-

Calculation: Express the solubility in grams per 100 mL of water at the specified temperature.

Acid-Base Properties (pKa)

The chelating ability of iminodiacetate is pH-dependent. The pKa values of the parent iminodiacetic acid dictate the protonation state of the molecule at a given pH. Iminodiacetic acid has two carboxylic acid groups and one secondary amine, resulting in three potential protonation/deprotonation events. However, in practice, the two carboxylic acid protons are the most relevant for its acidic properties, with reported pKa values of approximately pKa₁ = 2.98 and pKa₂ = 9.89 .[6]

-

At low pH (pH < 2.98): The amine is protonated (-NH₂⁺-) and both carboxyl groups are protonated (-COOH).

-

Between pKa₁ and pKa₂ (2.98 < pH < 9.89): The amine is protonated, and both carboxyl groups are deprotonated (-COO⁻). This zwitterionic form is a potent chelator.

-

At high pH (pH > 9.89): The amine is deprotonated (-NH-), and the carboxyl groups remain deprotonated.

This behavior is critical in formulation science, as the desired chelation effect will be most pronounced in a pH range where the carboxylate groups are available to coordinate with metal ions.

Potentiometric titration is a highly accurate method for determining pKa values. It relies on monitoring the change in pH of a solution as a titrant of known concentration is added.

-

Sample Preparation: Accurately weigh a sample of iminodiacetic acid and dissolve it in a known volume of carbonate-free deionized water.

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The equivalence points can be more accurately determined from the first or second derivative of the titration curve.

IV. Thermal Stability and Decomposition

The thermal stability of Disodium Iminodiacetate Hydrate is a critical parameter for determining appropriate storage conditions, handling procedures, and its suitability for manufacturing processes that may involve heating, such as lyophilization.

There is some discrepancy in the literature regarding its thermal behavior. One source reports a melting point of 180 °C for the monohydrate.[2][7] In contrast, the anhydrous parent acid, iminodiacetic acid, is reported to decompose at higher temperatures, around 247.5 °C .[6] This suggests that for the hydrated salt, the loss of water of hydration will occur at a lower temperature, followed by either melting of the anhydrous salt or its decomposition.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to elucidate this behavior.

-

TGA measures the change in mass of a sample as a function of temperature. For Disodium Iminodiacetate Hydrate, a TGA thermogram would be expected to show an initial weight loss corresponding to the loss of water molecules, followed by a second weight loss at a higher temperature corresponding to the decomposition of the anhydrous salt.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram would show endothermic peaks corresponding to the dehydration and melting (if it occurs before decomposition), and exothermic peaks associated with decomposition.

-

Sample Preparation: Accurately weigh a small amount of Disodium Iminodiacetate Hydrate (typically 2-10 mg) into a TGA/DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) over a defined temperature range (e.g., 25 °C to 400 °C).

-

Data Analysis:

-

TGA: Determine the percentage weight loss at different temperature ranges to quantify the water of hydration and decomposition products.

-

DSC: Identify the temperatures of endothermic and exothermic events to determine the dehydration temperature, melting point, and decomposition temperature.

-

The number of water molecules per formula unit can be calculated from the initial weight loss observed in the TGA.

Karl Fischer titration is the gold standard for the precise determination of water content in a sample.

-

Instrument Preparation: The Karl Fischer titrator vessel is filled with a suitable solvent, and the solvent is pre-titrated to a stable, anhydrous endpoint.

-

Sample Introduction: A precisely weighed amount of Disodium Iminodiacetate Hydrate is introduced into the vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent, which reacts stoichiometrically with water.

-

Endpoint Detection: The endpoint is detected electrometrically.

-

Calculation: The water content is calculated based on the amount of titrant consumed and the known titer of the reagent.

V. Applications in Drug Development and Biopharmaceutical Manufacturing

The physicochemical properties of Disodium Iminodiacetate Hydrate directly inform its applications in the pharmaceutical industry.

Chelating Agent in Formulations

Trace metal ions can catalyze the degradation of APIs, particularly biologics like monoclonal antibodies, through oxidation.[7][8] Disodium Iminodiacetate, as a chelating agent, can sequester these metal ions, thereby enhancing the stability of the drug product.[9][10] Its high water solubility and effectiveness at physiological pH make it a suitable excipient for liquid and lyophilized protein formulations.[11][12]

Intermediate in API Synthesis

Iminodiacetic acid and its derivatives are building blocks for more complex molecules, including some APIs and specialized chelating agents used in medical imaging.[3][13]

Functional Component of Purification Resins

Iminodiacetic acid is the chelating group in Immobilized Metal Affinity Chromatography (IMAC) resins. These resins are widely used for the purification of histidine-tagged recombinant proteins, a common strategy in biopharmaceutical manufacturing. The iminodiacetate is covalently attached to a solid support and charged with a metal ion (e.g., Ni²⁺), which then selectively binds the His-tagged protein.

VI. Stability and Handling

Disodium Iminodiacetate Hydrate is generally stable under normal temperatures and pressures.[4] However, it should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[4] It is also hygroscopic and should be stored under an inert gas to prevent moisture uptake.

Conclusion: A Multifaceted Tool for the Pharmaceutical Scientist

Disodium Iminodiacetate Hydrate is more than just a simple chemical. Its physicochemical properties—high water solubility, well-defined dissociation constants, and potent chelating ability—make it an invaluable tool for the pharmaceutical scientist. A thorough understanding of these properties, from its thermal stability to its behavior in solution, is essential for its effective application in stabilizing sensitive drug products, purifying biologics, and synthesizing novel APIs. The protocols and data presented in this guide provide a solid foundation for researchers and developers to confidently work with and innovate using this versatile molecule.

References

-

Chemsrc. Iminodiacetic acid,disodium salt hydrate | CAS#:17593-73-6. [Link]

-

Mahmoud, M. A., et al. (2013). Thermal Decomposition of Chelating Agents and a New Mechanism of Formation Damage. SPE International Symposium on Oilfield Chemistry. [Link]

-

Lam, X. M., et al. (2018). Edetate Disodium as a Polysorbate Degradation and Monoclonal Antibody Oxidation Stabilizer. Journal of Pharmaceutical Sciences, 107(11), 2753-2759. [Link]

-

Glover, Z. K., et al. (2022). Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species. mAbs, 14(1), 2122957. [Link]

-

Markowicz-Piasecka, M., et al. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Molecules, 22(12), 2206. [Link]

-

Ahmad, M., et al. (2024). Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. Pharmaceutics, 16(10), 1346. [Link]

-

Chemsrc. Disodium iminodiacetate | CAS#:928-72-3. [Link]

-

ResearchGate. Edetate Disodium (EDTA) as a Polysorbate Degradation and Monoclonal Antibody Oxidation Stabilizer. [Link]

-

Taylor & Francis. Iminodiacetic acid – Knowledge and References. [Link]

-

ResearchGate. Thermal Decomposition of Chelating Agents and a New Mechanism of Formation Damage. [Link]

-

MDPI. The Effect of Chelate Compounds on the Hydration Process of MgO–Al2O3 Phase System under Hydrothermal Conditions. [Link]

-

ResearchGate. Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species. [Link]

-

PubMed. Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species. [Link]

-

PubChem. Iminodiacetic Acid. [Link]

-

The University of Queensland. Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. [Link]

-

Walsh Medical Media. Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. [Link]

-

PubMed Central. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. [Link]

- Google Patents.

-

Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations. [Link]

-

PubMed. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. [Link]

-

PubMed. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. [Link]

Sources

- 1. CAS 17593-73-6: Iminodiacetic acid, disodium salt monohydr… [cymitquimica.com]

- 2. IMINODIACETIC ACID DISODIUM SALT HYDRATE | 17593-73-6 [m.chemicalbook.com]

- 3. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iminodiacetic acid,disodium salt hydrate | CAS#:17593-73-6 | Chemsrc [chemsrc.com]

- 5. Disodium iminodiacetate | CAS#:928-72-3 | Chemsrc [chemsrc.com]

- 6. Iminodiacetic Acid [drugfuture.com]

- 7. Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Edetate Disodium as a Polysorbate Degradation and Monoclonal Antibody Oxidation Stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN1539505A - Stable isotonic lyophilized protein formulation - Google Patents [patents.google.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the Chelating Properties of Disodium Iminodiacetate Hydrate with Divalent Metals

Foreword: Unveiling the Coordination Chemistry of a Versatile Chelant

Disodium iminodiacetate (DSIDA), the disodium salt of iminodiacetate (IDA), is a chelating agent of significant interest across various scientific disciplines, including pharmaceuticals, environmental remediation, and industrial processes.[1][2][3] Its ability to form stable complexes with divalent and trivalent metal ions makes it a valuable tool for researchers, scientists, and drug development professionals.[1] This guide provides a comprehensive technical overview of the core principles governing the chelation of divalent metals by DSIDA, coupled with detailed, field-proven experimental methodologies for the characterization of these interactions. The focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a robust and validated approach to studying these metal-ligand systems.

Foundational Principles of Disodium Iminodiacetate Chelation

Disodium iminodiacetate is a hygroscopic, white to almost-white crystalline powder that is highly soluble in water.[1][4] The chelating prowess of DSIDA stems from the iminodiacetate anion (IDA), which acts as a tridentate ligand. This means it can bind to a central metal ion through three donor atoms: the nitrogen atom of the secondary amine and the two oxygen atoms from the carboxylate groups.[2]

The chelation process results in the formation of two stable, five-membered rings with the metal ion, a structurally favorable configuration that enhances the stability of the resulting metal complex.[2] The general mechanism of chelation with a divalent metal cation (M²⁺) is depicted below.

Caption: Chelation of a divalent metal ion by Disodium Iminodiacetate.

The strength and specificity of this interaction are influenced by several factors, including the pH of the solution, the nature of the metal ion (e.g., ionic radius, charge density), and the presence of competing ligands.[2][5]

The Critical Role of pH and pKa

The chelation capacity of IDA is highly dependent on the pH of the medium. The iminodiacetic acid molecule has two acidic protons on its carboxyl groups and a protonated amine at low pH. The pKa values for iminodiacetic acid are approximately 2.98 for the first carboxylic acid proton and 9.89 for the second.[6][7][8] These values indicate that at physiological pH, the carboxyl groups are deprotonated and available for metal binding. The protonation state of the nitrogen atom is also pH-dependent and plays a crucial role in its ability to coordinate with the metal ion.

Characterization of Divalent Metal Chelation by DSIDA: Experimental Protocols

A thorough understanding of the interaction between DSIDA and divalent metals necessitates robust experimental characterization. The following sections detail key methodologies, emphasizing the rationale behind each step to ensure self-validating and reproducible results.

Potentiometric Titration: Mapping the Stoichiometry and Stability Constants

Potentiometric titration is a powerful technique for determining the stoichiometry and stability constants of metal-ligand complexes.[9][10] The method involves monitoring the change in potential of an ion-selective electrode (ISE) or a pH electrode as a solution of a metal ion is titrated with the chelating agent, or vice versa.[11][12]

The choice of a metal ion-selective electrode allows for the direct measurement of the free metal ion concentration in the solution. As DSIDA is added, it chelates the metal ions, causing a decrease in the free metal ion concentration, which is reflected in a change in the electrode potential. This change can be used to determine the formation constant of the metal-DSIDA complex.

-

Preparation of Solutions:

-

Prepare a standard solution of the divalent metal salt (e.g., CuSO₄, ZnCl₂, CaCl₂) of known concentration in deionized water.

-

Prepare a standard solution of Disodium Iminodiacetate Hydrate of known concentration in the same deionized water.

-

Prepare a buffer solution to maintain a constant pH throughout the titration. The choice of buffer is critical and should not interact with the metal ions.

-

-

Instrumentation Setup:

-

Calibrate the pH meter and the ion-selective electrode according to the manufacturer's instructions.

-

Place a known volume of the metal ion solution into a thermostatted titration vessel.

-

Immerse the calibrated pH and ion-selective electrodes into the solution.

-

-

Titration Procedure:

-

Record the initial potential of the solution.

-

Add small, precise increments of the DSIDA solution from a calibrated burette.

-

After each addition, allow the potential reading to stabilize and record the value.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the potential (in mV) versus the volume of DSIDA added (in mL).

-

The equivalence point can be determined from the inflection point of the titration curve.

-

From the titration data, the stability constant (K) of the metal-DSIDA complex can be calculated using appropriate software or manual calculations based on the Nernst equation and mass balance equations.

-

Caption: Workflow for Potentiometric Titration of Metal-DSIDA Interaction.

UV-Visible Spectrophotometry: Probing the Electronic Transitions

UV-Visible spectrophotometry can be employed to study metal chelation if the formation of the metal-ligand complex results in a change in the absorbance spectrum.[13][14] This can occur if the metal ion itself has d-d electronic transitions that are perturbed upon chelation or if a charge transfer band appears.[15][16]

The binding of DSIDA to a metal ion can alter the geometry and electronic environment of the metal center, leading to shifts in the wavelength of maximum absorbance (λmax) and/or changes in the molar absorptivity (ε). By systematically varying the concentrations of the metal and ligand, one can determine the stoichiometry of the complex using methods like the mole-ratio method or Job's plot.[17]

-

Preparation of Solutions:

-

Prepare a stock solution of the divalent metal salt and a stock solution of DSIDA of the same concentration.

-

-

Instrumentation Setup:

-

Set the spectrophotometer to scan a wavelength range that covers the expected absorbance of the metal-DSIDA complex.

-

Use a solution of the buffer as a blank.

-

-

Measurement Procedure:

-

Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of DSIDA. The mole ratio of DSIDA to the metal ion should typically range from 0 to 10.

-

Allow the solutions to equilibrate.

-

Measure the absorbance of each solution at the λmax of the complex.

-

-

Data Analysis:

-

Plot the absorbance versus the mole ratio of [DSIDA]/[Metal].

-

The plot will typically show two linear regions. The intersection of these lines indicates the stoichiometry of the metal-DSIDA complex.

-

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event.[18][19] This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated.[20][21]

ITC provides a complete thermodynamic profile of the metal-DSIDA interaction.[22] The heat change upon binding is a direct measure of the energetic forces driving the complex formation. This information is invaluable for understanding the nature of the interaction, whether it is enthalpy-driven or entropy-driven.

-

Sample Preparation:

-

Prepare a solution of the divalent metal salt in a suitable buffer.

-

Prepare a solution of DSIDA in the same buffer. It is crucial that the buffer composition is identical for both solutions to minimize heat of dilution effects.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

Instrumentation Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument.

-

Load the metal ion solution into the sample cell and the buffer into the reference cell.

-

Load the DSIDA solution into the injection syringe.

-

Equilibrate the system to the desired temperature.

-

-

Titration Procedure:

-

Perform a series of small, sequential injections of the DSIDA solution into the metal ion solution.

-

The instrument measures the heat change after each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of DSIDA to metal.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine Ka, ΔH, and n.

-

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Quantitative Data: Stability Constants of Iminodiacetate with Divalent Metals

The stability of the metal-IDA complex is quantified by the formation constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex. The following table summarizes some reported log K values for iminodiacetate with various divalent metal ions.

| Divalent Metal Ion | Log K₁ | Log K₂ |

| Ca²⁺ | 3.4 | - |

| Mg²⁺ | 3.9 | - |

| Mn²⁺ | 7.0 | 2.8 |

| Fe²⁺ | 7.9 | 4.8 |

| Co²⁺ | 9.8 | 6.5 |

| Ni²⁺ | 10.5 | 7.4 |

| Cu²⁺ | 10.6 | 6.8 |

| Zn²⁺ | 8.8 | 6.1 |

| Cd²⁺ | 7.4 | 5.2 |

| Pb²⁺ | 9.5 | 6.8 |